Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine is an organic compound characterized by a cyclopropyl group attached to a 2-methyl-5-nitro-phenyl moiety
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-5-aminophenol, followed by a subsequent reaction with cyclopropyl bromide.
Reductive Amination: Another method involves the reductive amination of 2-methyl-5-nitrophenylamine with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Amino derivatives, such as 2-methyl-5-amino-phenylamine.
Substitution Products: Derivatives with different nucleophiles replacing the cyclopropyl group.
Scientific Research Applications
Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Cyclopropyl-(2-methyl-5-nitro-phenyl)-amine is unique due to its specific structural features. Similar compounds include:
Cyclopropyl-(2-methyl-phenyl)-amine: Lacks the nitro group, resulting in different reactivity and applications.
Cyclopropyl-(3-nitro-phenyl)-amine: Different position of the nitro group, leading to variations in chemical behavior and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-cyclopropyl-2-methyl-5-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-5-9(12(13)14)6-10(7)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKVONAHSDGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.